
2-Ethylhexane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexane-1,2,3-triol is an organic compound with the molecular formula C8H18O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its carbon chain. This compound is characterized by its branched structure, with an ethyl group attached to the second carbon of the hexane chain. The presence of multiple hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexane-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 2-Ethylhexane-1,2,3-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-Ethylhexane-1,2,3-trione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of 2-Ethylhexane-1,2,3-trione or corresponding carboxylic acids.
Reduction: Formation of 2-Ethylhexane.
Substitution: Formation of 2-Ethylhexane-1,2,3-trichloride.
Aplicaciones Científicas De Investigación
2-Ethylhexane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its multiple hydroxyl groups.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexane-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, affecting the activity of enzymes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexane-1,3-diol: Contains two hydroxyl groups and is used in similar applications but lacks the third hydroxyl group.
2-Ethylhexane-1,2-diol: Another diol with two hydroxyl groups, differing in the position of the hydroxyl groups.
Uniqueness
2-Ethylhexane-1,2,3-triol is unique due to its three hydroxyl groups, which provide greater versatility in chemical reactions and applications compared to diols. This makes it a valuable compound in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Propiedades
Número CAS |
78137-46-9 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-ethylhexane-1,2,3-triol |
InChI |
InChI=1S/C8H18O3/c1-3-5-7(10)8(11,4-2)6-9/h7,9-11H,3-6H2,1-2H3 |
Clave InChI |
REWWIIBUGWWCGY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CC)(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


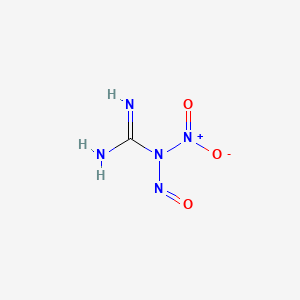

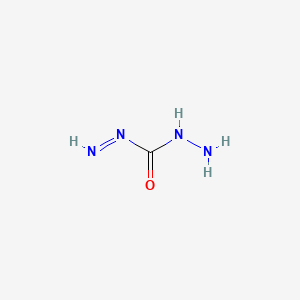
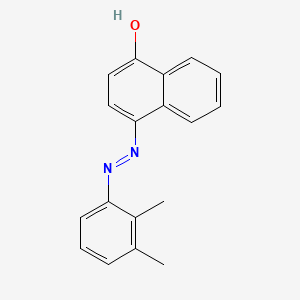

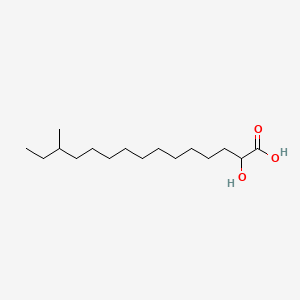
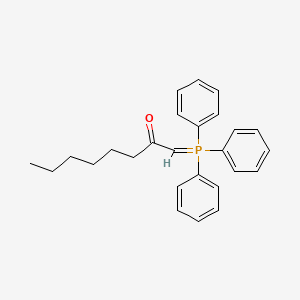

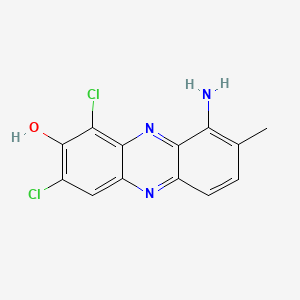
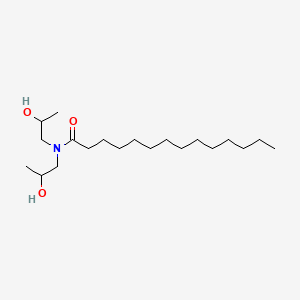


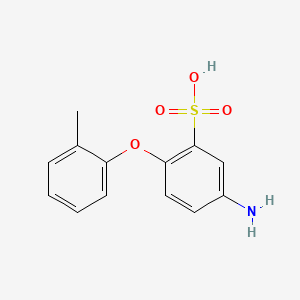
![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
